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Abstract
Reversine, a synthetically derived 2,6-disubstituted purine analog, has garnered significant

attention in the scientific community for its remarkable dual activities. Initially identified for its

capacity to induce dedifferentiation in lineage-committed cells, it has also emerged as a potent

inhibitor of key mitotic kinases, positioning it as a molecule of interest for both regenerative

medicine and oncology. This technical guide provides a comprehensive investigation into the

purine analog structure of Reversine, its chemical synthesis, and its multifaceted biological

activities. Detailed experimental protocols for its biological evaluation and a summary of its

quantitative inhibitory data are presented. Furthermore, this guide visualizes the core signaling

pathways modulated by Reversine, offering a deeper understanding of its mechanism of

action.

The Purine Analog Structure of Reversine
Reversine, with the IUPAC name N'-Cyclohexyl-N-(4-morpholinophenyl)-7H-purine-2,6-

diamine, is a small molecule characterized by a core purine scaffold.[1] Its chemical formula is

C₂₁H₂₇N₇O, and it has a molar mass of 393.49 g/mol . The structure features a

cyclohexylamino group at the C6 position and a 4-morpholinoanilino group at the C2 position of

the purine ring. This 2,6-disubstitution pattern is crucial for its biological activity.

Chemical Structure of Reversine:
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Caption: Chemical structure of Reversine.

Structure-activity relationship (SAR) studies have indicated that while the C6 position of the

purine ring can tolerate a range of substitutions without a significant loss of activity, the N9

hydrogen and the NH substitution at the C2 position are essential for its dedifferentiation

effects.

Synthesis of Reversine
The synthesis of Reversine, 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is typically

achieved through a multi-step process starting from commercially available purine derivatives.

A common synthetic route involves the sequential nucleophilic substitution of a di-substituted

purine precursor.

Experimental Protocol: Synthesis of Reversine

Starting Material: 2,6-Dichloropurine is a common starting material.

Step 1: Introduction of the C6 substituent. 2,6-Dichloropurine is reacted with an excess of

cyclohexylamine in a suitable solvent such as ethanol or n-butanol at an elevated

temperature. The reaction selectively substitutes the more reactive chlorine atom at the C6

position. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the product, 2-chloro-6-cyclohexylaminopurine, is isolated and purified.

Step 2: Introduction of the C2 substituent. The intermediate from Step 1 is then reacted with

4-morpholinoaniline. This reaction is typically carried out in a high-boiling point solvent like

dimethylformamide (DMF) or n-butanol, often in the presence of a base such as

triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction

mixture is heated for several hours until the starting material is consumed.

Purification: The final product, Reversine, is then isolated from the reaction mixture.

Purification is typically achieved through column chromatography on silica gel, followed by

recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to

yield a pure solid.

Characterization: The identity and purity of the synthesized Reversine are confirmed using

standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy
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(¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography

(HPLC).

Quantitative Data on Biological Activity
Reversine exhibits potent inhibitory activity against several key kinases involved in cell cycle

regulation. The following table summarizes the reported half-maximal inhibitory concentration

(IC₅₀) and binding affinity (Ki) values for Reversine against its primary targets.

Target Kinase IC₅₀ (nM) Ki (nM)
Cell
Line/Assay
Condition

Reference

Aurora A 400 -
In vitro kinase

assay
[1][2][3]

Aurora B 500 -
In vitro kinase

assay
[1][2][3]

Aurora C 400 -
In vitro kinase

assay
[1][2]

Mps1 (TTK) 2.8 - 6 -

In vitro kinase

assay (full-length

and kinase

domain)

[4]

Adenosine A3

Receptor
- 660

Radioligand

binding assay
[5]

MEK1 >1500 -
In vitro kinase

assay
[3]

Nonmuscle

Myosin II
350 -

ATPase activity

assay
[3]

Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (Luminescence-based)
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This protocol is a general guideline for determining the IC₅₀ of Reversine against a target

kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Reagents and Materials:

Purified recombinant kinase (e.g., Aurora A, Aurora B, Mps1)

Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

ATP solution

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Reversine stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 384-well plates

Luminometer

Procedure: a. Prepare serial dilutions of Reversine in kinase assay buffer. The final DMSO

concentration should be kept constant across all wells (typically ≤1%). b. To each well of the

384-well plate, add the diluted Reversine or vehicle control (DMSO). c. Prepare a master

mix containing the kinase and its substrate in kinase assay buffer. Add this master mix to

each well. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at

30°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction and measure the

amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This

typically involves adding a reagent to deplete unused ATP, followed by a second reagent to

convert ADP to ATP, which then drives a luciferase reaction. g. Measure the luminescence

using a plate reader. h. Calculate the percent inhibition for each Reversine concentration

relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable

software.

Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of Reversine on the

viability of cancer cell lines.
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Reagents and Materials:

Cancer cell line of interest (e.g., HeLa, HCT116)

Complete cell culture medium

Reversine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight. b. Treat the cells with a range of concentrations of Reversine or vehicle

control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours). c. After the treatment

period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the

medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the

absorbance at a wavelength of 570 nm using a microplate reader. f. Calculate the

percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Reversine on the cell cycle distribution

using propidium iodide (PI) staining and flow cytometry.[6][7]

Reagents and Materials:

Cell line of interest

Complete cell culture medium

Reversine stock solution (in DMSO)

Phosphate-buffered saline (PBS)
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70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure: a. Seed cells in 6-well plates and treat with various concentrations of Reversine
or vehicle control for the desired time. b. Harvest the cells by trypsinization and wash with

PBS. c. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing

gently. Incubate at -20°C for at least 2 hours. d. Wash the fixed cells with PBS to remove the

ethanol. e. Resuspend the cells in PI staining solution and incubate in the dark at room

temperature for 30 minutes. f. Analyze the stained cells using a flow cytometer. g. The DNA

content will be proportional to the PI fluorescence intensity. Use appropriate software to

deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1,

S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by Reversine
Reversine exerts its cellular effects primarily by inhibiting key kinases that regulate mitosis and

cell cycle progression. The two most well-characterized targets are the Aurora kinases and

Monopolar Spindle 1 (Mps1).

Inhibition of the Aurora Kinase Pathway
Aurora kinases (A, B, and C) are critical regulators of mitosis.[1] Reversine acts as an ATP-

competitive inhibitor of these kinases, leading to defects in several mitotic processes.[1][8]

Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly.

Inhibition of Aurora B, a component of the chromosomal passenger complex, results in

improper chromosome-microtubule attachments, failure of the spindle assembly checkpoint,

and defects in cytokinesis, often leading to polyploidy.
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Caption: Reversine's inhibition of Aurora kinases.

Inhibition of the Mps1 Pathway and the Spindle
Assembly Checkpoint
Mps1 (also known as TTK) is a crucial kinase for the spindle assembly checkpoint (SAC), a

surveillance mechanism that ensures proper chromosome segregation.[6][9] The SAC prevents

the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Reversine is a potent inhibitor of Mps1.[5][9] By inhibiting Mps1, Reversine compromises the
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SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately,

aneuploidy and cell death in cancer cells.
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Caption: Reversine's inhibition of the Mps1 pathway.

Conclusion
Reversine's unique purine analog structure underpins its dual biological activities of inducing

cellular dedifferentiation and inhibiting critical mitotic kinases. This technical guide has provided

a detailed overview of its chemical nature, synthesis, and biological functions. The presented
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experimental protocols and quantitative data serve as a valuable resource for researchers

investigating Reversine's therapeutic potential. The visualization of its impact on the Aurora

kinase and Mps1 signaling pathways further elucidates its mechanisms of action. Continued

research into the structure-activity relationships of Reversine and its analogs may lead to the

development of more potent and selective compounds for applications in regenerative

medicine and cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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